4-(4-aminophenyl)-1H-indazol-3-amine

Catalog No.
S528097
CAS No.
819058-89-4
M.F
C13H12N4
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-aminophenyl)-1H-indazol-3-amine

CAS Number

819058-89-4

Product Name

4-(4-aminophenyl)-1H-indazol-3-amine

IUPAC Name

4-(4-aminophenyl)-1H-indazol-3-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17)

InChI Key

KHQLSBOHZQJRPC-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N

solubility

Soluble in DMSO

Synonyms

Flt3 Inhibitor IV; Flt3 Inhibitor-IV; Flt3-IN-IV;

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N

The exact mass of the compound 4-(4-aminophenyl)-1H-indazol-3-amine is 224.1062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-(4-aminophenyl)-1H-indazol-3-amine (CAS 819058-89-4), commercially designated as Flt3 Inhibitor IV, is a potent, ATP-competitive 3-aminoindazole derivative . In procurement and assay design, its primary value proposition lies in its exceptional selectivity profile—specifically its ability to inhibit FMS-like tyrosine kinase 3 (FLT3) at nanomolar concentrations while sparing closely related kinases such as c-Kit and VEGFR-2 . This quantitative differentiation makes it an essential tool compound for hematopoietic stem cell research, primary myelofibrosis modeling, and neuroprotective lipid metabolism studies where off-target kinase inhibition would confound experimental reproducibility[1].

Substituting 4-(4-aminophenyl)-1H-indazol-3-amine with broad-spectrum clinical FLT3 inhibitors (such as midostaurin) or earlier-generation tool compounds (like Flt3 Inhibitor I) frequently compromises assay integrity[1]. Because FLT3 and c-Kit share significant structural homology, generic multi-kinase inhibitors typically exhibit dual activity, leading to unintended myelosuppression and stem cell toxicity in ex vivo models [1]. Furthermore, in specialized neuroprotection assays, non-selective alternatives fail to accurately isolate the FLT3-dependent blockade of 12,15-lipoxygenase (12,15-LOX) activation[2]. Procuring the exact 3-aminoindazole structure of Flt3 Inhibitor IV guarantees an approximate 170-fold selectivity window over c-Kit, ensuring that observed phenotypic changes are strictly FLT3-mediated.

Kinase Selectivity: FLT3 vs. c-Kit and VEGFR-2

Flt3 Inhibitor IV demonstrates potent ATP-competitive inhibition of FLT3 with an IC50 of 43 nM, while maintaining an IC50 of 7.36 µM for c-Kit and 4.79 µM for VEGFR-2 . Compared to broad-spectrum FLT3 inhibitors that typically exhibit low-nanomolar c-Kit inhibition, this compound provides an approximate 170-fold selectivity window for FLT3 over c-Kit .

Evidence DimensionIn vitro kinase inhibition (IC50)
Target Compound DataFLT3 IC50 = 43 nM; c-Kit IC50 = 7.36 µM
Comparator Or BaselineBroad-spectrum FLT3 inhibitors (low-nanomolar c-Kit inhibition)
Quantified Difference~170-fold selectivity for FLT3 over c-Kit
ConditionsCell-free ATP-competitive kinase assay

Ensures researchers can isolate FLT3 signaling in hematopoietic assays without triggering c-Kit-mediated stem cell toxicity.

Neuroprotective Efficacy in Oxidative Toxicity Models

In models of oxidative glutamate toxicity, Flt3 Inhibitor IV effectively impedes both apoptosis and necrosis by blocking 12,15-LOX activation and subsequent AIF translocation from the mitochondria to the nucleus [1]. In contrast, Flt3 Inhibitor I exhibits poor specificity and is inactive in this neuroprotection assay [1].

Evidence DimensionPrevention of glutamate-induced oxidative toxicity
Target Compound DataPotent protection via blockade of 12,15-LOX activation
Comparator Or BaselineFlt3 Inhibitor I (inactive/poor specificity)
Quantified DifferenceComplete prevention of apoptotic/ferroptotic cascade vs. assay failure
ConditionsHT22 neuronal cells treated with glutamate (oxidative toxicity model)

Validates the compound's specialized utility in neurodegenerative disease models involving lipid peroxidation and ferroptosis.

Receptor-Level Pathway Isolation in Primary Myelofibrosis

In primary myelofibrosis (PMF) megakaryocyte-derived CD34+ cells, Flt3 Inhibitor IV effectively suppresses FL-induced p38 phosphorylation at a concentration of 42 nmol/L [1]. This allows for receptor-level pathway isolation, whereas downstream generic p38 inhibitors (such as SB203580) require much higher concentrations (1 µmol/L) and fail to isolate the upstream FLT3 trigger [1].

Evidence DimensionReduction of FL-induced p38 phosphorylation
Target Compound DataEffective suppression at 42 nmol/L
Comparator Or BaselineDownstream generic p38 inhibitors (e.g., SB203580 at 1 µmol/L)
Quantified DifferenceAchieves pathway isolation at ~24x lower concentration than downstream blockade
ConditionsPMF MK-derived CD34+ cells stimulated with FL (50 ng/mL)

Allows researchers to definitively link FLT3 activation to downstream megakaryopoiesis abnormalities in myeloproliferative neoplasms.

Differential Sensitivity in NPM1-Mutated AML

During ex vivo chemical screening of primary human AML specimens, Flt3 Inhibitor IV demonstrated a significantly lower IC50 value for NPM1c+ (mutated) specimens compared to NPM1wt (wild-type) specimens[1]. This differential sensitivity highlights its utility over standard generic inhibitors that do not distinguish between these specific genetic sub-populations [1].

Evidence DimensionEx vivo cell viability (IC50)
Target Compound DataSignificantly lower IC50 in NPM1c+ AML specimens
Comparator Or BaselineNPM1wt (wild-type) AML specimens
Quantified DifferenceSelective vulnerability of NPM1-mutated leukemic cells
ConditionsPrimary human AML specimens (Leucegene cohort) treated for 6 days

Provides a validated targeted screening tool for developing mutation-specific therapeutic strategies in acute myeloid leukemia.

Hematopoietic Stem Cell and Leukemia Modeling

Ideal for ex vivo assays requiring the decoupling of FLT3 and c-Kit signaling, particularly in NPM1-mutated AML and primary myelofibrosis studies where off-target myelosuppression must be avoided [1].

Neurodegeneration and Ferroptosis Assays

Selected as a chemical probe to investigate the role of FLT3 in lipid metabolism, specifically for blocking 12,15-LOX-mediated lipid peroxidation and AIF translocation in neuronal cells [2].

Kinase Selectivity Benchmarking

Used as a highly selective reference standard in high-throughput screening campaigns to evaluate the off-target profiles of novel FLT3-targeted developmental drug candidates against KDR/VEGFR-2 and c-Kit .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

224.106196400 g/mol

Monoisotopic Mass

224.106196400 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E4PN5258T7

Wikipedia

4-(4-Aminophenyl)-1H-indazol-3-amine

Dates

Last modified: 08-15-2023
1: Lange A, Jaskula E, Lange J, Dworacki G, Nowak D, Simiczyjew A, Mordak-Domagala M, Sedzimirska M. The sorafenib anti-relapse effect after alloHSCT is associated with heightened alloreactivity and accumulation of CD8+PD-1+ (CD279+) lymphocytes in marrow. PLoS One. 2018 Jan 5;13(1):e0190525. doi: 10.1371/journal.pone.0190525. eCollection 2018. PubMed PMID: 29304116; PubMed Central PMCID: PMC5755786.
2: Zawada AM, Schneider JS, Michel AI, Rogacev KS, Hummel B, Krezdorn N, Müller S, Rotter B, Winter P, Obeid R, Geisel J, Fliser D, Heine GH. DNA methylation profiling reveals differences in the 3 human monocyte subsets and identifies uremia to induce DNA methylation changes during differentiation. Epigenetics. 2016 Apr 2;11(4):259-72. doi: 10.1080/15592294.2016.1158363. Epub 2016 Mar 28. PubMed PMID: 27018948; PubMed Central PMCID: PMC4889294.
3: Alachkar H, Mutonga M, Malnassy G, Park JH, Fulton N, Woods A, Meng L, Kline J, Raca G, Odenike O, Takamatsu N, Miyamoto T, Matsuo Y, Stock W, Nakamura Y. T-LAK cell-originated protein kinase presents a novel therapeutic target in FLT3-ITD mutated acute myeloid leukemia. Oncotarget. 2015 Oct 20;6(32):33410-25. doi: 10.18632/oncotarget.5418. PubMed PMID: 26450903; PubMed Central PMCID: PMC4741775.
4: Chen CT, Hsu JT, Lin WH, Lu CT, Yen SC, Hsu T, Huang YL, Song JS, Chen CH, Chou LH, Yen KJ, Chen CP, Kuo PC, Huang CL, Liu HE, Chao YS, Yeh TK, Jiaang WT. Identification of a potent 5-phenyl-thiazol-2-ylamine-based inhibitor of FLT3 with activity against drug resistance-conferring point mutations. Eur J Med Chem. 2015 Jul 15;100:151-61. doi: 10.1016/j.ejmech.2015.05.008. Epub 2015 May 9. PubMed PMID: 26081023.
5: Schleuning M, Judith D, Jedlickova Z, Stübig T, Heshmat M, Baurmann H, Schwerdtfeger R. Calcineurin inhibitor-free GVHD prophylaxis with sirolimus, mycophenolate mofetil and ATG in Allo-SCT for leukemia patients with high relapse risk: an observational cohort study. Bone Marrow Transplant. 2009 May;43(9):717-23. doi: 10.1038/bmt.2008.377. Epub 2008 Nov 17. PubMed PMID: 19011660.
6: Lopes de Menezes DE, Peng J, Garrett EN, Louie SG, Lee SH, Wiesmann M, Tang Y, Shephard L, Goldbeck C, Oei Y, Ye H, Aukerman SL, Heise C. CHIR-258: a potent inhibitor of FLT3 kinase in experimental tumor xenograft models of human acute myelogenous leukemia. Clin Cancer Res. 2005 Jul 15;11(14):5281-91. PubMed PMID: 16033847.

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